molecular formula C8H11NO5S B126184 dopamine 3-O-sulfate CAS No. 51317-41-0

dopamine 3-O-sulfate

Cat. No. B126184
CAS RN: 51317-41-0
M. Wt: 233.24 g/mol
InChI Key: NZKRYJGNYPYXJZ-UHFFFAOYSA-N
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Description

Dopamine 3-O-sulfate is a sulfated form of the neurotransmitter dopamine, which is involved in various physiological processes including movement, reward, and the regulation of mood. The sulfation of dopamine is a metabolic pathway that results in the formation of dopamine 3-O-sulfate, a compound that has been studied in various contexts, including its role in the metabolism of dopamine and its potential involvement in diseases such as Parkinson's .

Synthesis Analysis

The synthesis of dopamine 3-O-sulfate has been achieved through chemical reactions involving dopamine and sulfuric acid, leading to the formation of sulfate isomers. High-speed supernatant preparations from rat liver tissues have been shown to transfer sulfate from adenosine 3'-phosphate 5'-sulphato-phosphate to dopamine, predominantly forming the 3-O-sulfate . Additionally, unequivocal synthesis methods have been developed, employing high-performance liquid chromatography (HPLC) and nuclear magnetic resonance techniques to isolate and characterize dopamine 3-O-sulfate . Modified syntheses have also been reported, providing high purity and clear identification of the sulfate group position using 1H-NMR spectroscopy .

Molecular Structure Analysis

The molecular structure of dopamine 3-O-sulfate has been established through various analytical techniques. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) have been utilized to characterize the synthesized dopamine sulfates, confirming the position of the sulfate group . The structure of dopamine 3-O-sulfate has been further confirmed by comparing synthetic samples with those isolated from biological sources, such as urine from Parkinsonian patients .

Chemical Reactions Analysis

Dopamine 3-O-sulfate can undergo enzymatic reactions, such as conversion to norepinephrine by dopamine-β-hydroxylase. This conversion has been observed in vitro, suggesting that dopamine 3-O-sulfate could serve as a precursor for the synthesis of norepinephrine . The reaction kinetics of this conversion have been studied, revealing differences in the Km values for dopamine 3-O-sulfate compared to free dopamine .

Physical and Chemical Properties Analysis

The physical and chemical properties of dopamine 3-O-sulfate have been investigated through various methods. High-performance liquid chromatography with electrochemical detection has been used to quantitate dopamine sulfates, demonstrating the sensitivity and specificity of this approach for detecting dopamine 3-O-sulfate in biological samples . The regioselective sulfonation of dopamine by the enzyme SULT1A3 has been studied, providing insight into the molecular explanation for the higher abundance of dopamine 3-O-sulfate in human blood circulation . Additionally, the preparation of dopamine 3-O-sulfate as a reference substance has been described, along with methods for its trace determination in complex substrates like human urine .

Scientific Research Applications

Conversion to Norepinephrine

Dopamine 3-O-sulfate is present in mammalian plasma and tissues, and can be converted to norepinephrine by dopamine-β-hydroxylase. This conversion follows Michaelis-Menten kinetics, indicating a specific enzymatic process (Buu & Kuchel, 1979).

Dopamine Sulfoconjugation

Dopamine is sulfoconjugated in vivo to give dopamine 3-O-sulfate, an important compound with pharmacologic significance. Studies have shown concerns regarding the purity of dopamine-O-sulfates used for pharmacological studies (Jain et al., 1986).

Enzyme Kinetics and SULT1A3

Dopamine 3-O-sulfate formation is catalyzed by SULT1A3, an enzyme involved in sulfonation. The enzyme kinetic parameters for the formation of dopamine 3-O-sulfate have been determined, showing that this sulfation pathway is significant in human blood circulation (Itäaho et al., 2007).

Role in L-dopa Metabolism

Studies have indicated that dopamine 3-O-sulfate is a major pathway for metabolism of L-dopa, particularly in the gut wall, suggesting its significance in peripheral metabolism of catecholamines (Hashizume et al., 1987).

Significance in Neurological Disorders

The concentration and excretion of dopamine 3-O-sulfate in urine have been studied in Parkinson’s disease and other neurological disorders. These studies provide insights into the disturbances in peripheral metabolism of catecholamines in such conditions (Kienzl et al., 1990).

Absence of Adrenergic and Dopaminergic Properties

Dopamine 3-O-sulfate lacks appreciable affinities for adrenergic and dopaminergic receptors, indicating it does not possess intrinsic catecholaminergic activities (Kyncl et al., 1985).

Sources and Physiological Significance

Dopamine sulfate, mainly as dopamine 3-O-sulfate, is derived from sulfoconjugation of dopamine in the gastrointestinal tract. It suggests an enzymatic barrier in the gut for detoxifying exogenous dopamine and limiting effects of endogenous dopamine (Goldstein et al., 1999).

Blood-Brain Barrier Permeation

Dopamine 3-O-sulfate can permeate the blood-brain barrier, indicating its potential role in the central nervous system (Suominen et al., 2015).

Developmental Regulation

The regulation of dopamine sulfoconjugation in the brain, particularly in response to monoamine oxidase inhibition, indicates its role in the brain's neurochemistry (Buu, 1985).

Future Directions

The sulfation of dopamine in the brain and its impact on behavioral plasticity is a promising area of research . Further studies are needed to explore the role of sulfation in the modulation of animal aggregation and other behaviors . The findings could reveal a general mechanism that effectively regulates animal social-like behavioral plasticity, possibly through sulfation-mediated modification of neural networks .

properties

IUPAC Name

[5-(2-aminoethyl)-2-hydroxyphenyl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO5S/c9-4-3-6-1-2-7(10)8(5-6)14-15(11,12)13/h1-2,5,10H,3-4,9H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZKRYJGNYPYXJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCN)OS(=O)(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40199321
Record name Dopamine 3-O-sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40199321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Dopamine 3-O-sulfate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006275
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

dopamine 3-O-sulfate

CAS RN

51317-41-0
Record name Dopamine 3-O-sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51317-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dopamine 3-O-sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051317410
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dopamine 3-O-sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40199321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dopamine 3-O-sulfate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006275
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

268 - 270 °C
Record name Dopamine 3-O-sulfate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006275
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
213
Citations
K Itäaho, S Alakurtti, J Yli-Kauhaluoma… - Biochemical …, 2007 - Elsevier
… To achieve this, we synthesized and characterized the two dopamine sulfate isomers and developed a rapid and sensitive HPLC method for analyzing dopamine 3-O-sulfate and 4-O-…
Number of citations: 31 www.sciencedirect.com
I Merits - Biochemical pharmacology, 1976 - Elsevier
… coincided \vith the added unlabcled dopamine 3-O-sulfate marker on AC 1 (acetate) column … 80 per cent of the dopamine 3-O-sulfate is readily eliminated unchanged at as Ioh ;I dose as …
Number of citations: 80 www.sciencedirect.com
MC Scott, MA Elchisak - … of Chromatography B: Biomedical Sciences and …, 1987 - Elsevier
… This paper describes a method for measurement of dopamine 3-O-sulfate (DA3S) and dopamine 4-O-sulfate (DA4S) in dog and human plasma and dog cerebrospinal fluid. Cis solid-…
Number of citations: 15 www.sciencedirect.com
DS Eggleston, DF Chodosh, T Jain… - … Section C: Crystal …, 1985 - scripts.iucr.org
… Crystals of dopamine- 4-O-sulfate were grown by slow evaporation from aqueous acetone; the dopamine-3-O-sulfate crystals were grown from water. Both crystals were tabular with …
Number of citations: 7 scripts.iucr.org
RL Bronaugh, SE Hattox, MM Hoehn, RC Murphy… - … of Pharmacology and …, 1975 - ASPET
… -dopa, the amount of dopamine 3-O-sulfate excreted in the urine … or orally, 3H-dopamine 3-O-sulfate was the predominant isomer … Since dopamine 3-O-sulfate is the predominant sulfate …
Number of citations: 56 jpet.aspetjournals.org
MA Elchisak - Journal of Chromatography A, 1983 - Elsevier
This report describes the use of high-performance liquid chromatography with dual series electrode electrochemical detection to quantitate dopamine (DA)-3-O-sulfate and DA-4-O-…
Number of citations: 29 www.sciencedirect.com
S Yasuda, T Yasuda, Y Hui, MY Liu, M Suiko… - Neuroscience …, 2009 - Elsevier
Conjugation reactions catalyzed by the cytosolic sulfotransferase, SULT1A3, or catechol-O-methyltransferase (COMT) are known to be involved in the regulation and homeostasis of …
Number of citations: 22 www.sciencedirect.com
K Hashizume, A Yamatodani, T Yamamoto, T Ogihara… - Life sciences, 1987 - Elsevier
… The levels of two isomers of dopamine sulfate, dopamine-3-O-sulfate … Dopamine sulfate occurs in two isomeric forms, dopamine-3-O-sulfate …
Number of citations: 18 www.sciencedirect.com
YQ Qu, K Imai, Z Tamura, Y Hashimoto, H Miyazaki - Life Sciences, 1983 - Elsevier
[ 2 H 2 ]-dopamine-3-0-sulfate(DM-3-0-S) and [ 2 H 2 ]-dopamine-4-0-sulfate (DM-4-0-S) were synthesized to investigate the possibility of their being substrates for catechol-0-…
Number of citations: 12 www.sciencedirect.com
E Kienzl, K Eichinger, E Sofic, K Jellinger… - Amine Oxidases and …, 1990 - Springer
Dopamine-3-O-sulfate (DA-3-OS) and dopamine-4-O-sulfate (DA-4-OS) are important end products of L-dopa metabolism. Therefore they may give indications of disturbances in the …
Number of citations: 9 link.springer.com

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